molecular formula C6H12O2 B073876 5-Hydroxy-3-methyl-pentan-2-one CAS No. 1567-93-7

5-Hydroxy-3-methyl-pentan-2-one

Cat. No. B073876
CAS RN: 1567-93-7
M. Wt: 116.16 g/mol
InChI Key: YJCMJVMCCJIPRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-3-methyl-pentan-2-one, also known as 5-Hydroxy-2-keto-3-methylpentanoic acid, is a chemical compound that belongs to the class of ketones. This compound is widely used in scientific research due to its unique properties.

Mechanism Of Action

The mechanism of action of 5-Hydroxy-3-methyl-pentan-2-one is not well understood. However, it is believed to act as a chiral auxiliary in various chemical reactions. This compound has been shown to enhance the enantioselectivity of various reactions.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-Hydroxy-3-methyl-pentan-2-one are not well studied. However, it has been shown to possess antioxidant properties. Additionally, this compound has been shown to exhibit anti-inflammatory activity.

Advantages And Limitations For Lab Experiments

5-Hydroxy-3-methyl-pentan-2-one has several advantages for lab experiments. This compound is readily available and inexpensive. Additionally, it is stable under normal laboratory conditions. However, this compound has several limitations. It is toxic and should be handled with care. Additionally, it is not soluble in water, which limits its use in aqueous reactions.

Future Directions

There are several future directions for research on 5-Hydroxy-3-methyl-pentan-2-one. One potential area of research is the development of new synthetic methodologies using this compound as a chiral auxiliary. Additionally, the antioxidant and anti-inflammatory properties of this compound could be further explored for potential therapeutic applications. Finally, the development of new derivatives of this compound could lead to the discovery of new biologically active molecules.
Conclusion:
In conclusion, 5-Hydroxy-3-methyl-pentan-2-one is a unique chemical compound that has several potential applications in scientific research. This compound has been used as a precursor for the synthesis of various pharmaceutical compounds and as a chiral building block in the synthesis of biologically active molecules. Additionally, it possesses antioxidant and anti-inflammatory properties. While this compound has several advantages for lab experiments, it also has several limitations. Further research on this compound could lead to the discovery of new synthetic methodologies and biologically active molecules.

Synthesis Methods

The synthesis of 5-Hydroxy-3-methyl-pentan-2-one is typically achieved through the condensation of 2-methylacetoacetic acid and hydrazine hydrate. This reaction leads to the formation of 5-Hydroxy-3-methyl-pentan-2-one as a white crystalline solid.

Scientific Research Applications

5-Hydroxy-3-methyl-pentan-2-one has been widely used in scientific research due to its unique properties. This compound has been used as a precursor for the synthesis of various pharmaceutical compounds. Additionally, it has been used as a chiral building block in the synthesis of biologically active molecules.

properties

IUPAC Name

5-hydroxy-3-methylpentan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5(3-4-7)6(2)8/h5,7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCMJVMCCJIPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301346298
Record name 5-Hydroxy-3-methyl-2-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301346298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pentanone, 5-hydroxy-3-methyl-(8CI,9CI)

CAS RN

1567-93-7
Record name 5-Hydroxy-3-methyl-2-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301346298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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